molecular formula C8H5BrO4 B181821 4-Bromophthalic acid CAS No. 6968-28-1

4-Bromophthalic acid

Cat. No.: B181821
CAS No.: 6968-28-1
M. Wt: 245.03 g/mol
InChI Key: AZXKGUVDIORSED-UHFFFAOYSA-N
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Description

4-Bromophthalic acid is an organic compound with the molecular formula C8H5BrO4. It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is known for its white to light yellow crystalline appearance and is used in various chemical synthesis processes .

Scientific Research Applications

4-Bromophthalic acid has several applications in scientific research:

Safety and Hazards

4-Bromophthalic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The preparation method of 4-Bromophthalic acid has been improved to meet green and environment-friendly demands. The method avoids the use of high-toxicity and volatile high-price bromine, and the utilization rate of bromine can achieve more than 90% . This method is suitable for industrial production .

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of 4-Bromophthalic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, this compound can inhibit the activity of certain dehydrogenases by binding to their active sites, thereby preventing the conversion of substrates to products. This inhibition can lead to changes in gene expression and cellular metabolism, as the cell attempts to compensate for the disrupted enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and potential toxicity. Studies in animal models have shown that high doses of this compound can cause adverse effects such as liver damage and oxidative stress. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the degradation of aromatic compounds. It interacts with enzymes such as monooxygenases and dioxygenases, which catalyze the breakdown of aromatic rings. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within cells can affect its activity and function, as it may be sequestered in specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophthalic acid can be synthesized through several methods. One common method involves the bromination of phthalic anhydride. The process typically includes mixing phthalic anhydride with sodium hydroxide and sodium bromide under ultrasonic conditions. Sodium hypochlorite is then added to the mixture to facilitate the bromination reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves a multi-step process. Initially, phthalic anhydride is reacted with sodium hydroxide to form a disodium salt. This intermediate is then subjected to a controlled bromination reaction, followed by acidification, extraction, distillation, and dehydration to obtain the final product. This method is advantageous due to its high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophthalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.

    Oxidation and Reduction Reactions: These reactions typically require strong oxidizing or reducing agents, respectively.

Major Products:

Comparison with Similar Compounds

    4-Chlorophthalic Acid: Similar in structure but with a chlorine atom instead of bromine.

    4-Nitrophthalic Acid: Contains a nitro group instead of a bromine atom.

    Phthalic Acid: The parent compound without any halogen substitution.

Uniqueness: 4-Bromophthalic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

4-bromophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXKGUVDIORSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00219973
Record name 4-Bromophthalic acid
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Molecular Weight

245.03 g/mol
Source PubChem
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CAS No.

6968-28-1
Record name 4-Bromophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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